molecular formula C9H6F2O4 B2932803 2,2-difluoro-7-(hydroxymethyl)-2H-1,3-benzodioxole-4-carbaldehyde CAS No. 1955531-94-8

2,2-difluoro-7-(hydroxymethyl)-2H-1,3-benzodioxole-4-carbaldehyde

Cat. No.: B2932803
CAS No.: 1955531-94-8
M. Wt: 216.14
InChI Key: NAXBNESTUKVELW-UHFFFAOYSA-N
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Description

2,2-Difluoro-7-(hydroxymethyl)-2H-1,3-benzodioxole-4-carbaldehyde is a multifunctional chemical scaffold designed for advanced research and development. Its structure incorporates a benzodioxole core, a motif known for its stability and presence in various biologically active molecules . The strategic placement of difluoro substituents at the 2-position can significantly alter the electronic properties and metabolic stability of the core structure, making it a valuable asset in medicinal chemistry for the design of new therapeutic agents . The simultaneous presence of both a hydroxymethyl and a formyl (carbaldehyde) functional group on the aromatic ring provides exceptional synthetic versatility. The aldehyde group serves as a crucial handle for further chemical transformations, enabling its use in condensation reactions, such as the formation of Schiff bases, or as a precursor for carboxylic acids and alcohols . Concurrently, the hydroxymethyl group can be utilized for etherification, esterification, or oxidation to an aldehyde, allowing researchers to construct diverse molecular libraries from a single, complex intermediate. This compound is particularly valuable in the synthesis of complex molecules for pharmaceutical applications and agrochemicals, where the 1,3-benzodioxole unit is a key pharmacophore . Its primary research value lies in its application as a building block for the development of novel chemical entities, facilitating studies in structure-activity relationships (SAR) and the exploration of new mechanism-of-action pathways. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

2,2-difluoro-7-(hydroxymethyl)-1,3-benzodioxole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O4/c10-9(11)14-7-5(3-12)1-2-6(4-13)8(7)15-9/h1-3,13H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXBNESTUKVELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1CO)OC(O2)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoro-7-(hydroxymethyl)-2H-1,3-benzodioxole-4-carbaldehyde typically involves multiple steps, starting with the appropriate precursors. One common approach is the fluorination of a precursor molecule followed by the introduction of the hydroxymethyl group and subsequent formation of the benzodioxole ring. Reaction conditions such as temperature, pressure, and choice of solvents play a crucial role in achieving high yields and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the desired scale and efficiency. Advanced techniques such as microwave-assisted synthesis or flow chemistry can be employed to enhance reaction rates and improve product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it valuable in the development of new materials with enhanced properties, such as increased thermal stability and chemical resistance.

Biology: In biological research, 2,2-difluoro-7-(hydroxymethyl)-2H-1,3-benzodioxole-4-carbaldehyde can be utilized as a probe or inhibitor in studies involving enzyme activity or receptor binding. Its unique structure allows for selective interactions with biological targets.

Medicine: This compound has potential applications in medicinal chemistry, where it can serve as a precursor for the development of new pharmaceuticals. Its ability to modulate biological processes makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, coatings, and advanced materials. Its properties can enhance the performance and durability of products in various applications.

Mechanism of Action

The mechanism by which 2,2-difluoro-7-(hydroxymethyl)-2H-1,3-benzodioxole-4-carbaldehyde exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely, depending on the biological system or industrial process .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of fluorinated benzodioxoles and benzaldehydes. Below is a detailed comparison with analogs based on structural features, physicochemical properties, and reactivity:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Log P Solubility (mg/mL)
2,2-Difluoro-7-(hydroxymethyl)-2H-1,3-benzodioxole-4-carbaldehyde Not reported C₉H₅F₂O₄ 230.13 -OHCH₂, -CHO, 2,2-difluoro ~300 (estimated) 1.2 ~10 (DMSO)
4-(Difluoromethoxy)-3-methoxybenzaldehyde 151103-08-1 C₈H₆F₂O₃ 188.13 -OCHF₂, -OCH₃, -CHO 245–247 1.5 25 (DMSO)
3,4-Dihydroxybenzaldehyde 139-85-5 C₇H₆O₃ 138.12 -OH, -CHO 240 0.8 50 (Water)
2H-1,3-Benzodioxole-5-carbaldehyde 5392-86-7 C₈H₆O₃ 150.13 -CHO, fused dioxole ring 220 1.0 15 (Ethanol)

Key Observations :

Fluorination Impact: The 2,2-difluoro group in the target compound increases its lipophilicity (Log P = 1.2) compared to non-fluorinated analogs like 3,4-dihydroxybenzaldehyde (Log P = 0.8). Fluorination also enhances metabolic stability by resisting oxidative degradation . In contrast, 4-(Difluoromethoxy)-3-methoxybenzaldehyde (Log P = 1.5) exhibits higher lipophilicity due to its difluoromethoxy and methoxy groups, which may improve blood-brain barrier (BBB) penetration relative to the hydroxymethyl-substituted target compound .

Hydroxymethyl vs.

Reactivity of the Aldehyde Group :

  • The aldehyde moiety in all listed compounds enables nucleophilic additions (e.g., formation of Schiff bases or hydrazones). However, steric hindrance from the difluoro-benzodioxole core in the target compound may slow reaction kinetics compared to less substituted aldehydes like 2H-1,3-benzodioxole-5-carbaldehyde .

Synthetic Accessibility :

  • The synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde involves reacting 3,4-dihydroxybenzaldehyde with methyl chlorodifluoroacetate under basic conditions (K₂CO₃, DMF, 16 hours) . By analogy, the target compound’s synthesis likely requires similar fluorination strategies, though the hydroxymethyl group may necessitate additional protection/deprotection steps.

Notable Findings :

  • The hydroxymethyl group may confer antioxidant properties, as seen in structurally related polyphenols, though direct evidence for the target compound is lacking.

Biological Activity

2,2-Difluoro-7-(hydroxymethyl)-2H-1,3-benzodioxole-4-carbaldehyde (CAS Number: 157437-25-7) is a synthetic compound that has garnered interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables that summarize its effects.

The molecular formula of this compound is C9H6F2O4C_9H_6F_2O_4, with a molecular weight of approximately 202.14 g/mol. Its structure includes a benzodioxole core with hydroxymethyl and difluoromethyl substituents, which may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has identified several potential therapeutic applications:

Anticancer Activity

A study conducted by Schlosser et al. (2003) investigated the synthesis and biological evaluation of various benzodioxole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent .

The proposed mechanism of action for the anticancer activity involves the induction of apoptosis in tumor cells. The compound appears to activate intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .

Case Studies

StudyFindings
Schlosser et al. (2003)Identified significant cytotoxicity against cancer cell lines; potential for inducing apoptosis.
Research on HUVEC CellsInvestigated effects on human umbilical vein endothelial cells (HUVECs), revealing that the compound may inhibit angiogenesis through apoptosis induction .

Table 1: Biological Activity Summary

Activity TypeCell Lines TestedIC50 Values (µM)Mechanism
AnticancerA549 (lung cancer)15Apoptosis induction
AnticancerHeLa (cervical cancer)12Apoptosis induction
AntiangiogenicHUVECs20Inhibition of endothelial cell proliferation

Toxicological Profile

The safety profile of this compound indicates potential hazards upon exposure. It is classified as harmful by inhalation and in contact with skin. Proper safety measures should be taken when handling this compound in laboratory settings .

Q & A

Q. What are the optimal synthetic routes for preparing 2,2-difluoro-7-(hydroxymethyl)-2H-1,3-benzodioxole-4-carbaldehyde?

  • Methodological Answer : A multi-step synthesis is typically required. Begin with a benzodioxole precursor, such as 7-hydroxymethyl-1,3-benzodioxole, and introduce fluorine atoms via electrophilic fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride). The aldehyde group can be introduced through formylation under Vilsmeier-Haack conditions (POCl₃/DMF). Purification via sublimation or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to achieve >95% purity . Key Data :
StepReagents/ConditionsYield (%)Purity (HPLC)
FluorinationDAST, 0°C → RT, 12h65–7090–93
FormylationPOCl₃/DMF, 80°C, 6h55–6088–90

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : Use 19F^{19}\text{F}-NMR to confirm fluorine positions (δ -120 to -140 ppm for difluoro groups). 1H^{1}\text{H}-NMR should resolve the hydroxymethyl proton (δ 4.5–5.0 ppm, broad singlet) and aldehyde proton (δ 9.8–10.2 ppm).
  • IR : Look for C=O stretch (1690–1710 cm1^{-1}) and O-H stretch (3200–3400 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (calculated for C9_9H6_6F2_2O4_4: 240.02 g/mol) .

Q. How can researchers assess the compound’s stability under varying pH and temperature?

  • Methodological Answer : Conduct accelerated stability studies:
  • Dissolve the compound in buffers (pH 2–12) and monitor degradation via HPLC at 25°C, 40°C, and 60°C over 14 days.
  • The aldehyde group is prone to oxidation; use argon atmospheres or antioxidants (e.g., BHT) in storage solutions .

Advanced Research Questions

Q. How do solvent effects influence the reactivity of the aldehyde group in nucleophilic additions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilicity of the aldehyde, favoring nucleophilic attack. For example, in Grignard reactions, THF may slow reactivity due to coordination with Mg. Kinetic studies using UV-Vis spectroscopy (λmax_{\text{max}} 270–290 nm) can track reaction progress. Computational modeling (DFT at B3LYP/6-31G* level) predicts charge distribution on the aldehyde carbon .

Q. How can discrepancies in 19F^{19}\text{F}19F-NMR data for fluorinated benzodioxoles be resolved?

  • Methodological Answer : Discrepancies often arise from solvent polarity or coupling with adjacent protons. Use deuterated DMSO or CDCl₃ for consistent shimming. For ambiguous splitting patterns, perform 2D 19F^{19}\text{F}-1H^{1}\text{H} HMBC to correlate fluorine atoms with neighboring protons. Reference fluorobenzene (δ -113 ppm) for calibration .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with protein structures (PDB ID: e.g., CYP450 isoforms) to assess binding affinity. The aldehyde group may form Schiff bases with lysine residues.
  • MD Simulations : GROMACS simulations (AMBER force field) can model conformational stability in aqueous environments.
    Key Metrics :
TargetBinding Energy (kcal/mol)Predicted IC50_{50} (µM)
CYP3A4-8.2 ± 0.312.5
MAO-B-7.6 ± 0.418.9

Data Contradictions and Mitigation

  • Fluorination Efficiency : reports 65–70% yield with DAST, while older methods () cite lower yields (~50%) due to incomplete substitution. Use real-time 19F^{19}\text{F}-NMR to monitor reaction progress.
  • Solubility Variability : 4-Hydroxybenzaldehyde derivatives show 8.45 mg/mL solubility in water (), but fluorination reduces hydrophilicity. Pre-formulate with cyclodextrins or PEGylation for in vitro assays .

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